molecular formula C18H16ClN3O2S2 B2841864 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 895474-80-3

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No. B2841864
CAS RN: 895474-80-3
M. Wt: 405.92
InChI Key: XVIAIOVGRUKMHL-UHFFFAOYSA-N
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Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide” is a complex organic compound. It likely contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . The compound also seems to have an acetamide group and a propanamide group attached to the benzo[d]thiazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary amines, carbon disulfide, and alpha-halogenoketones . In some cases, meta-chloroperbenzoic acid can replace hydrogen peroxide in acetic acid for the oxidation of thiazolethiones into thiazoliums .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzo[d]thiazole ring with various substituents . The exact structure would depend on the specific substituents and their positions on the ring .


Chemical Reactions Analysis

Benzo[d]thiazole compounds can participate in a variety of chemical reactions. For example, they can act as reactants or reaction intermediates for affording various fused heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. For example, the refractive index of a similar compound, N-(6-acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide, is predicted to be 1.707 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the context in which they are used. Some benzo[d]thiazole derivatives have been found to exhibit anti-cancer activity .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their exact structure and how they are used. Some benzo[d]thiazole derivatives have been found to exhibit cytotoxicity .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of such compounds. For example, new synthetic methodologies could be developed, and the compounds could be evaluated for their potential use in various applications, such as in the treatment of cancer .

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S2/c1-11(23)20-13-4-7-15-16(10-13)26-18(21-15)22-17(24)8-9-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAIOVGRUKMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide

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